molecular formula C7H7BrN2O2 B14855661 Methyl 2-bromopyridin-4-ylcarbamate

Methyl 2-bromopyridin-4-ylcarbamate

Cat. No.: B14855661
M. Wt: 231.05 g/mol
InChI Key: IVQQWJSGSSXVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromopyridin-4-ylcarbamate is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

The synthesis of Methyl 2-bromopyridin-4-ylcarbamate typically involves the reaction of 2-bromopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Chemical Reactions Analysis

Methyl 2-bromopyridin-4-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can lead to the formation of a corresponding amide.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .

Scientific Research Applications

Methyl 2-bromopyridin-4-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the development of inhibitors for specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission .

Comparison with Similar Compounds

Methyl 2-bromopyridin-4-ylcarbamate can be compared with other similar compounds, such as:

    Methyl 4-bromopyridin-2-ylcarbamate: This compound has a similar structure but with the bromine atom and carbamate group at different positions on the pyridine ring.

    2-Bromopyridine: A simpler compound that lacks the carbamate group. It is used as a starting material in the synthesis of this compound.

    Methyl 2-chloropyridin-4-ylcarbamate: Similar to this compound but with a chlorine atom instead of bromine. .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(2-bromopyridin-4-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-9-6(8)4-5/h2-4H,1H3,(H,9,10,11)

InChI Key

IVQQWJSGSSXVTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.